molecular formula C20H19N3O8S B15038234 2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate

Cat. No.: B15038234
M. Wt: 461.4 g/mol
InChI Key: GWKPPSJTEQRNQM-UHFFFAOYSA-N
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Description

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is a complex organic compound with potential applications in various scientific fields. It is known for its unique chemical structure, which includes an ethoxy group, a morpholine ring, and a dinitrobenzoate moiety. This compound is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the core phenyl structure. The ethoxy group is introduced through an etherification reaction, while the morpholine-4-carbothioyl group is added via a nucleophilic substitution reaction. The final step involves the esterification of the phenyl compound with 3,5-dinitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE
  • 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4-DINITROBENZOATE

Uniqueness

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both the ethoxy and morpholine-4-carbothioyl groups also contributes to its distinct chemical properties.

This detailed article provides a comprehensive overview of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19N3O8S

Molecular Weight

461.4 g/mol

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H19N3O8S/c1-2-30-18-11-13(19(32)21-5-7-29-8-6-21)3-4-17(18)31-20(24)14-9-15(22(25)26)12-16(10-14)23(27)28/h3-4,9-12H,2,5-8H2,1H3

InChI Key

GWKPPSJTEQRNQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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